molecular formula C17H29N3O2 B12589221 4-{2-[(2-{[3-(Morpholin-4-YL)propyl]amino}ethyl)amino]ethyl}phenol CAS No. 627527-52-0

4-{2-[(2-{[3-(Morpholin-4-YL)propyl]amino}ethyl)amino]ethyl}phenol

Cat. No.: B12589221
CAS No.: 627527-52-0
M. Wt: 307.4 g/mol
InChI Key: GTANYNOAWZUWJT-UHFFFAOYSA-N
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Description

4-{2-[(2-{[3-(Morpholin-4-YL)propyl]amino}ethyl)amino]ethyl}phenol is an organic compound that belongs to the class of phenols It contains a morpholine ring, which is a six-membered ring containing one nitrogen and one oxygen atom

Preparation Methods

The synthesis of 4-{2-[(2-{[3-(Morpholin-4-YL)propyl]amino}ethyl)amino]ethyl}phenol can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybenzaldehyde with 3-(morpholin-4-yl)propylamine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product after purification.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

4-{2-[(2-{[3-(Morpholin-4-YL)propyl]amino}ethyl)amino]ethyl}phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include quinones and other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. The major products formed from reduction include alcohols and other reduced derivatives.

    Substitution: Substitution reactions can occur at the phenolic hydroxyl group or the morpholine ring. Common reagents used in these reactions include halogens, alkylating agents, and acylating agents. The major products formed from substitution reactions include halogenated, alkylated, and acylated derivatives.

Scientific Research Applications

4-{2-[(2-{[3-(Morpholin-4-YL)propyl]amino}ethyl)amino]ethyl}phenol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.

    Medicine: It has potential applications in drug development, particularly as a lead compound for the design of new therapeutic agents. Its morpholine ring is a common motif in many pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-{2-[(2-{[3-(Morpholin-4-YL)propyl]amino}ethyl)amino]ethyl}phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The morpholine ring plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

4-{2-[(2-{[3-(Morpholin-4-YL)propyl]amino}ethyl)amino]ethyl}phenol can be compared with other similar compounds, such as:

    2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile: This compound also contains a morpholine ring and has been studied for its anti-inflammatory and anti-tumor activities.

    Ethyl 4-({[(3-morpholinopropyl)amino]carbothioyl}amino)benzoate: Another compound with a morpholine ring, used in various chemical and biological applications.

The uniqueness of this compound lies in its specific structure, which allows for diverse chemical modifications and a wide range of applications.

Properties

CAS No.

627527-52-0

Molecular Formula

C17H29N3O2

Molecular Weight

307.4 g/mol

IUPAC Name

4-[2-[2-(3-morpholin-4-ylpropylamino)ethylamino]ethyl]phenol

InChI

InChI=1S/C17H29N3O2/c21-17-4-2-16(3-5-17)6-8-19-10-9-18-7-1-11-20-12-14-22-15-13-20/h2-5,18-19,21H,1,6-15H2

InChI Key

GTANYNOAWZUWJT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNCCNCCC2=CC=C(C=C2)O

Origin of Product

United States

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